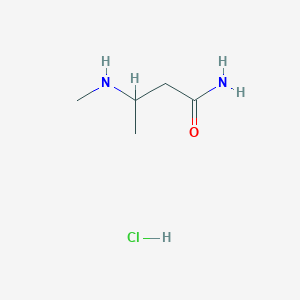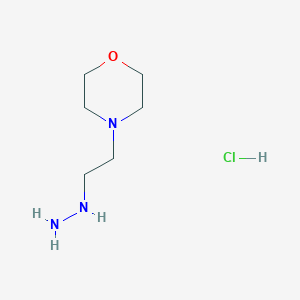
n-Methyl-n-(3-piperidinylmethyl)-1-butanamine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in medicinal chemistry due to their presence in various pharmaceuticals. N-methyl-N-(3-piperidinylmethyl)-1-butanamine dihydrochloride serves as a key intermediate in synthesizing a wide array of piperidine derivatives. These derivatives are then utilized in creating drugs that target a multitude of health conditions, ranging from neurological disorders to metabolic diseases .
Pharmacological Research
This compound is instrumental in pharmacological research, particularly in the discovery and biological evaluation of potential drugs. Its piperidine moiety is a common structure found in many therapeutic agents, and modifications to this core structure can lead to the development of new pharmacologically active molecules .
Development of Fast and Cost-Effective Synthesis Methods
The compound is used in the development of novel, efficient, and cost-effective methods for the synthesis of substituted piperidines. These methods are crucial for the pharmaceutical industry, as they can significantly reduce the time and resources required to produce new medications .
Biological Activity Studies
Researchers utilize N-methyl-N-(3-piperidinylmethyl)-1-butanamine dihydrochloride to study the biological activity of piperidine-based compounds. This includes examining their potential as anti-inflammatory, analgesic, or antipyretic agents, among other therapeutic categories .
Functionalization of Piperidines
The compound is also used in the functionalization of piperidines, which is a process of adding functional groups to the piperidine ring. This is a critical step in the modification of drug molecules to enhance their efficacy, selectivity, and pharmacokinetic properties .
Multicomponent Reactions
In synthetic organic chemistry, N-methyl-N-(3-piperidinylmethyl)-1-butanamine dihydrochloride is employed in multicomponent reactions (MCRs). MCRs are highly valued for their ability to efficiently build complex molecules from simpler ones, and this compound plays a role in facilitating these transformations .
Propriétés
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-4-8-13(2)10-11-6-5-7-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOVDLZTEOPKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)
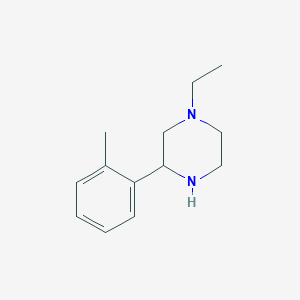

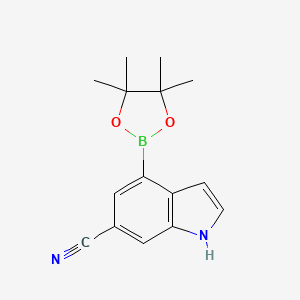
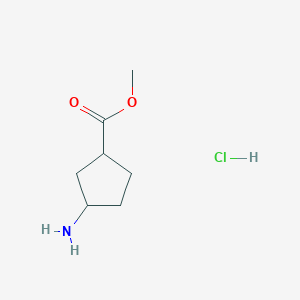


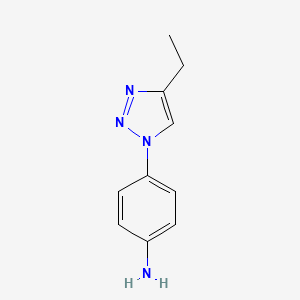
![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)
